

Application Notes and Protocols for In Vivo Administration of CCT68127 in Mice

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Compound of Interest

Compound Name: CCT68127

Cat. No.: B1668746

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These application notes provide a detailed protocol for the in vivo administration of **CCT68127**, a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9), in mouse models of cancer. The information compiled is based on available preclinical data and established methodologies for similar compounds.

Introduction

CCT68127 is an orally bioavailable small molecule that targets CDK2 and CDK9, key regulators of cell cycle progression and transcription.^[1] Inhibition of these kinases leads to cell cycle arrest and apoptosis in cancer cells, making **CCT68127** a promising candidate for anti-cancer therapy.^[1] This document outlines a recommended protocol for its administration in mice, including dosage, vehicle formulation, and experimental workflow.

Quantitative Data Summary

The following table summarizes the key quantitative data for the in vivo administration of **CCT68127** in mice, based on a preclinical study in a syngeneic murine lung cancer xenograft model.

Parameter	Value	Reference
Animal Model	Immunocompetent syngeneic mice with 393P KRAS mutant murine lung cancer cell line xenografts	[1]
Dosage	50 mg/kg	[1]
Route of Administration	Oral gavage	[1]
Dosing Schedule	Once daily	[1]
Treatment Duration	3 weeks	[1]
Observed Efficacy	Reduced tumor growth rate compared to vehicle control	[1]
Reported Toxicity at 50 mg/kg	Well-tolerated with no appreciable body weight loss	[1]
Toxicity at Higher Doses	Associated with toxicity (details not specified)	[1]

Experimental Protocols

This section provides a detailed methodology for the preparation and administration of **CCT68127** to mice.

Materials

- **CCT68127** powder
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween-80 (Polysorbate 80)
- Sterile saline (0.9% NaCl)

- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)
- Animal gavage needles (20-22 gauge, 1.5-2 inches long, with a ball tip)
- 1 mL syringes

Vehicle Formulation

For poorly water-soluble compounds like **CCT68127**, a multi-component vehicle is often required to achieve a stable and homogenous suspension for oral gavage. Based on common practices for similar preclinical compounds, the following vehicle composition is recommended:

- 10% DMSO
- 40% PEG300
- 5% Tween-80
- 45% Sterile Saline

Preparation of CCT68127 Dosing Solution (5 mg/mL for a 50 mg/kg dose in a 20g mouse)

This protocol is for preparing a 5 mg/mL stock solution, which allows for a dosing volume of 200 μ L for a 20g mouse to achieve a 50 mg/kg dose. Adjust the concentration as needed based on the average weight of the mice in the study, aiming for a consistent dosing volume of 100-200 μ L per mouse.

- Calculate the required amount of **CCT68127**: For a 1 mL total volume of a 5 mg/mL solution, weigh out 5 mg of **CCT68127** powder.
- Dissolve **CCT68127** in DMSO: Add 100 μ L of DMSO to the **CCT68127** powder in a sterile microcentrifuge tube. Vortex thoroughly until the powder is completely dissolved.

- **Add PEG300:** Add 400 μ L of PEG300 to the DMSO/**CCT68127** mixture. Vortex until the solution is homogenous.
- **Add Tween-80:** Add 50 μ L of Tween-80 to the solution. Vortex again to ensure complete mixing.
- **Add Sterile Saline:** Add 450 μ L of sterile saline to the mixture. Vortex thoroughly. The final solution should be a clear solution or a fine, homogenous suspension. If precipitation occurs, gentle warming and/or sonication may be used to aid dissolution, but the solution should be allowed to return to room temperature before administration.
- **Prepare Fresh Daily:** It is recommended to prepare the dosing solution fresh each day to ensure its stability and potency.

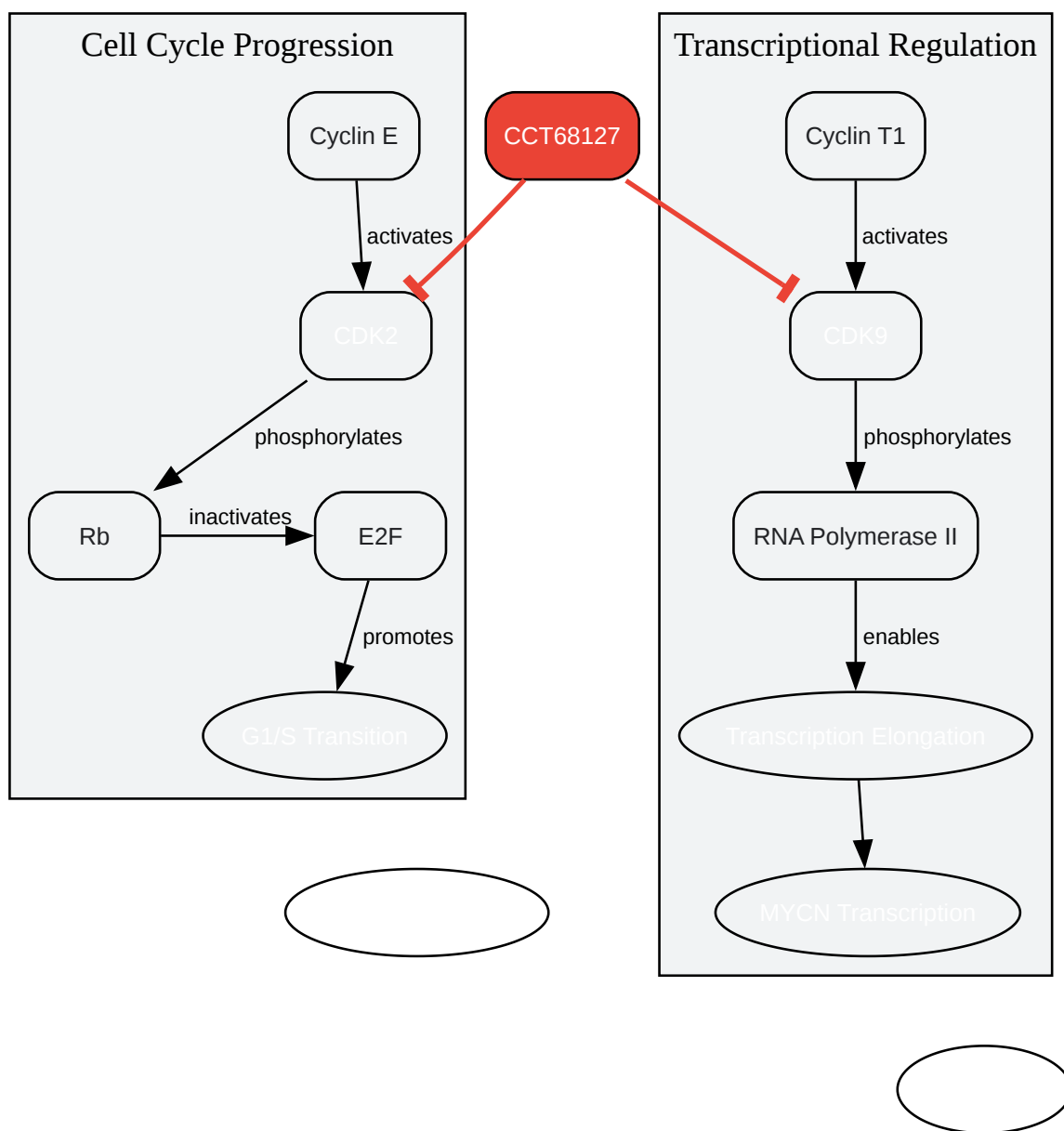
In Vivo Administration Protocol

- **Animal Handling:** Acclimatize the mice to the experimental conditions for at least one week before the start of the study. Handle the mice gently to minimize stress.
- **Dose Calculation:** Weigh each mouse immediately before dosing to calculate the precise volume of the **CCT68127** solution to be administered.
- **Oral Gavage Procedure:**
 - Gently restrain the mouse.
 - Attach the gavage needle to the syringe containing the calculated dose of the **CCT68127** solution.
 - Carefully insert the gavage needle into the mouse's esophagus. Ensure the needle does not enter the trachea.
 - Slowly administer the solution.
 - Carefully remove the gavage needle.
 - Return the mouse to its cage and monitor for any immediate adverse reactions.

- Monitoring:
 - Monitor the body weight of the mice daily or at least three times a week as an indicator of general health and toxicity.
 - Measure tumor volume with calipers regularly (e.g., twice a week).
 - Observe the mice for any clinical signs of toxicity, such as changes in behavior, posture, or activity.
- Study Endpoint: At the end of the treatment period, euthanize the mice according to approved institutional guidelines. Tumors and other relevant tissues can then be collected for further analysis.

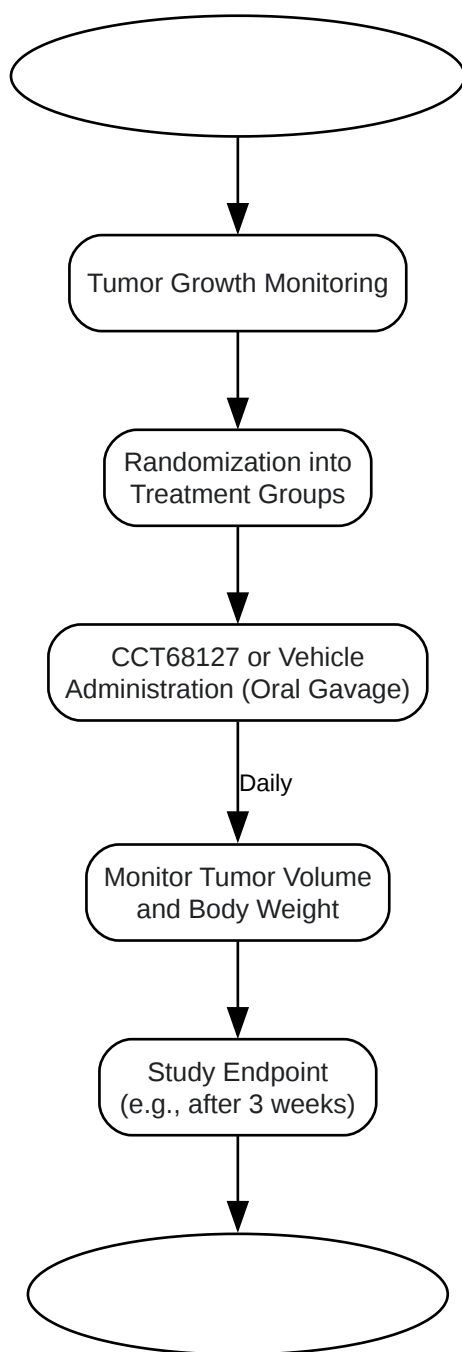
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of **CCT68127** and the general experimental workflow for an in vivo efficacy study.



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Caption: **CCT68127** inhibits CDK2 and CDK9 signaling pathways.



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Caption: Experimental workflow for in vivo efficacy studies of **CCT68127**.

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References

- 1. Next-Generation CDK2/9 Inhibitors and Anaphase Catastrophe in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
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